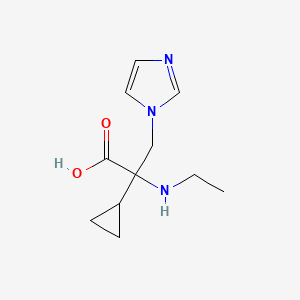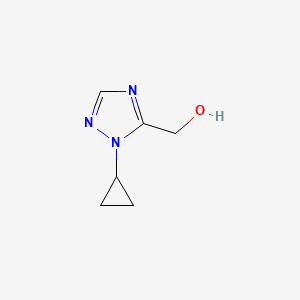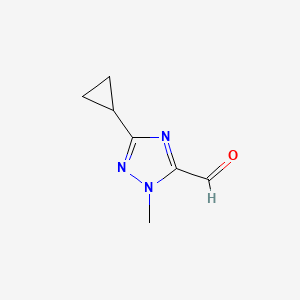
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Vorbereitungsmethoden
The synthesis of Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with appropriate reagents. One common method includes the use of acyl chlorides under basic conditions to form the desired ester . Industrial production methods often employ large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the brain. It is known to inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine . This mechanism is crucial for its neuroprotective effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of monoamine oxidase enzymes.
8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated derivative with distinct chemical properties.
Eigenschaften
Molekularformel |
C11H13BrClNO2 |
|---|---|
Molekulargewicht |
306.58 g/mol |
IUPAC-Name |
methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |
InChI-Schlüssel |
KFCGUECHWDSVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)C(=CC=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)

![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)

![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)







